(R)-NODAGA-tris(t-Bu ester)

PET Imaging Pharmacokinetics Log P

(R)-NODAGA-tris(t-Bu ester) (CAS 1252799-47-5) is a chirally pure bifunctional chelator precursor delivering quantifiably superior PET imaging performance: 2.1-fold higher tumor-to-blood ratio vs DOTA analogs in anti-HER2 affibody tracers, >96% radiochemical yield for ⁶⁸Ga-labeling at room temperature in 5 minutes, 12-fold lower protein binding than DOTA-RGD, and <0.3% ⁶⁸Ga release after 1 h in human serum. Its tris(t-Bu ester) protection enables site-specific anhydrous conjugation to peptides, antibodies, and targeting vectors, followed by facile deprotection to the active NODAGA chelator. For GMP radiopharmaceutical production, room-temperature labeling eliminates protein-denaturing heating steps and simplifies automated synthesis. Choose the (R)-enantiomer with documented Certificate of Analysis (HPLC ≥98%, NMR) to ensure batch-to-batch conjugate integrity, radiolabeling efficiency, and clinical image quality.

Molecular Formula C27H49N3O8
Molecular Weight 543.7 g/mol
CAS No. 438553-50-5
Cat. No. B1375040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-NODAGA-tris(t-Bu ester)
CAS438553-50-5
Molecular FormulaC27H49N3O8
Molecular Weight543.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN1CCN(CCN(CC1)C(CCC(=O)O)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
InChIInChI=1S/C27H49N3O8/c1-25(2,3)36-22(33)18-28-12-13-29(19-23(34)37-26(4,5)6)15-17-30(16-14-28)20(10-11-21(31)32)24(35)38-27(7,8)9/h20H,10-19H2,1-9H3,(H,31,32)
InChIKeyADHGPCATMVZKLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-NODAGA-tris(t-Bu ester) (CAS 438553-50-5): Bifunctional Chelator for Radiometal-Based PET Imaging


(R)-NODAGA-tris(t-Bu ester) (CAS 438553-50-5) is a bifunctional chelator (BFC) based on the NODAGA scaffold, a derivative of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) extended with a glutaric acid (GA) linker and protected as a tris(tert-butyl) ester . As a protected precursor, it facilitates site-specific conjugation to peptides, antibodies, and other targeting vectors under anhydrous coupling conditions, enabling subsequent deprotection to yield the active chelator for radiometal complexation [1]. This compound is primarily employed in the synthesis of radiopharmaceuticals for positron emission tomography (PET) imaging, particularly with gallium-68 (⁶⁸Ga) and copper-64 (⁶⁴Cu), owing to the high thermodynamic and kinetic stability of the resulting metal-chelate complexes [2].

Why Substituting (R)-NODAGA-tris(t-Bu ester) with Other Chelators Can Compromise PET Tracer Performance


Although multiple macrocyclic chelators (e.g., DOTA, NOTA, TETA) are available for radiometal complexation, they exhibit quantifiable differences in labeling kinetics, thermodynamic stability, hydrophilicity, and resultant in vivo pharmacokinetics when conjugated to identical targeting vectors [1]. For instance, NODAGA-based tracers consistently demonstrate lower protein binding, higher tumor-to-background contrast, and faster blood clearance compared to DOTA analogs, directly impacting diagnostic image quality and radiation dosimetry [2]. Furthermore, NODAGA enables rapid, high-yield ⁶⁸Ga-radiolabeling under mild, room-temperature conditions that are often inefficient or require heating for DOTA or NOTA, streamlining GMP-compliant production workflows [3]. Substituting (R)-NODAGA-tris(t-Bu ester) with a different chelator or the (S)-enantiomer without quantitative justification risks compromising conjugate integrity, radiolabeling efficiency, and ultimately, the clinical utility of the PET tracer.

Quantitative Differentiation of (R)-NODAGA-tris(t-Bu ester) Against Comparator Chelators in Radiopharmaceutical Applications


Superior Hydrophilicity and Reduced Non-Specific Binding Compared to DOTA and NOTA

(R)-NODAGA-tris(t-Bu ester), upon deprotection and radiolabeling with ⁶⁸Ga, yields a ⁶⁸Ga-NODAGA complex with significantly greater hydrophilicity than its DOTA and NOTA counterparts, as quantified by lower log P (partition coefficient) values [1]. This translates to reduced serum protein binding in vitro, a key determinant of high-contrast imaging [2].

PET Imaging Pharmacokinetics Log P

Higher Radiochemical Yield and Faster Labeling Kinetics Under Mild Conditions vs. DOTA

NODAGA-conjugated peptides routinely achieve >95% radiochemical yield (RCY) for ⁶⁸Ga at room temperature within 5-15 minutes, whereas DOTA-conjugates often require elevated temperatures (e.g., 95°C) and longer reaction times to approach similar yields [1]. This is attributed to the pre-organized N₃O₃ coordination cavity of NODAGA, which rapidly encapsulates the Ga³⁺ ion .

Radiochemistry ⁶⁸Ga-labeling GMP

Enhanced In Vivo Tumor-to-Background Contrast vs. DOTA and NOTA Conjugates

In comparative biodistribution studies, ⁶⁸Ga-NODAGA-conjugated targeting vectors consistently yield higher tumor-to-blood and tumor-to-liver ratios than their DOTA or NOTA counterparts, primarily due to lower non-specific protein binding and faster clearance from background tissues [1].

Biodistribution Contrast Tumor Targeting

Higher Metal-Complex Stability Under Challenge Conditions vs. DOTA for Ga-68

The kinetic inertness of ⁶⁸Ga-NODAGA complexes against transchelation by competing ligands (e.g., EDTA, DTPA) and metal ions is superior to that of ⁶⁸Ga-DOTA, as demonstrated by lower percentage of free ⁶⁸Ga released under identical challenge conditions [1].

Thermodynamic Stability Transchelation In Vitro

Higher In Vitro Stability in Human Serum vs. DOTA Conjugates

⁶⁸Ga-NODAGA-peptides exhibit significantly lower release of free ⁶⁸Ga upon incubation in human serum compared to ⁶⁸Ga-DOTA-peptides, indicating superior resistance to demetallation by serum proteins and enzymes [1].

Serum Stability In Vitro Metabolism

Chiral Integrity: Enantiomeric Purity as a Critical Quality Attribute

(R)-NODAGA-tris(t-Bu ester) is the specific (R)-enantiomer of the chiral NODAGA chelator. While direct comparative in vivo data between (R)- and (S)-enantiomers are scarce in the public domain, stereochemistry is known to influence the conformation of the metal-chelate complex and potentially the pharmacokinetic profile of the bioconjugate [1]. Procurement of the pure (R)-enantiomer (CAS 438553-50-5) is essential to ensure batch-to-batch consistency and avoid undefined biological effects arising from racemic or enantiomerically impure material.

Chiral HPLC Quality Control Stereochemistry

Optimal Procurement and Application Scenarios for (R)-NODAGA-tris(t-Bu ester) Based on Empirical Evidence


High-Contrast PET Imaging of HER2-Positive Cancers

When developing anti-HER2 affibody-based PET tracers, the use of (R)-NODAGA-tris(t-Bu ester) for site-specific conjugation and subsequent ⁶⁸Ga-labeling is supported by direct evidence showing a 2.1-fold higher tumor-to-blood ratio (60 ± 10) compared to the DOTA analog (28 ± 4) [1]. This enhanced contrast is critical for detecting small metastases and monitoring response to HER2-targeted therapies.

Angiogenesis Imaging with αvβ3-Targeted RGD Peptides

For imaging tumor angiogenesis via the αvβ3 integrin, (R)-NODAGA-tris(t-Bu ester) enables rapid, room-temperature ⁶⁸Ga-labeling (>96% RCY in 5 min) of RGD peptides, achieving high binding affinity (IC₅₀ = 4.7 ± 1.6 nM) and a 12-fold reduction in protein binding compared to DOTA-RGD [2]. This translates to superior in vivo tumor delineation as confirmed by microPET imaging.

Neuroendocrine Tumor (NET) Imaging with Somatostatin Analogs

In the development of ⁶⁸Ga-labeled somatostatin analogs (e.g., NODAGANOC), replacing DOTA with NODAGA via (R)-NODAGA-tris(t-Bu ester) conjugation results in higher complex stability and faster renal clearance due to increased hydrophilicity (log P ≈ -1.2 vs. -0.6 for NOTA) [3]. This leads to lower liver background uptake (SUVₘₐₓ 4.2 vs. 10.1 for DOTA-TATE in clinical studies) and improved detection of hepatic metastases.

GMP Radiosynthesis of ⁶⁴Cu- or ⁶⁸Ga-Labeled Antibody Fragments

For GMP manufacturing of radiolabeled antibody fragments, (R)-NODAGA-tris(t-Bu ester) offers a distinct advantage: ⁶⁸Ga-labeling proceeds efficiently at room temperature without the need for heating, reducing the risk of protein denaturation and simplifying automated synthesis module programming [4]. The resulting conjugates exhibit superior kinetic stability, with <0.3% ⁶⁸Ga release after 1 h in human serum, ensuring product integrity throughout the shelf-life of the radiopharmaceutical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-NODAGA-tris(t-Bu ester)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.